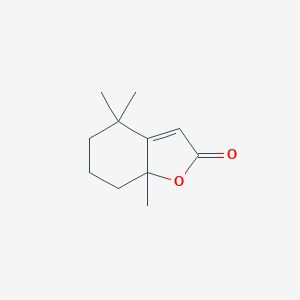
ジヒドロアクチニジオリド
概要
説明
ジヒドロアクチニジオライドは、甘いお茶のような香りの揮発性テルペンです。 紅茶、フェヌグリーク、ヒアリ、マンゴー、タバコなど、自然界に存在します 。 この化合物は、合成によっても生成され、香料やさまざまな昆虫のフェロモンとして使用されることが知られています .
科学的研究の応用
ジヒドロアクチニジオライドは、科学研究において幅広い用途を持っています。
作用機序
ジヒドロアクチニジオライドは、さまざまなメカニズムを通じてその効果を発揮します。 植物では、それは成長阻害剤および遺伝子発現の調節因子として作用し、シロイヌナズナの光順化に寄与します 。 昆虫では、それはフェロモンとして機能し、行動やコミュニケーションに影響を与えます 。 これに関与する分子標的と経路には、昆虫の嗅覚受容体と植物の特定の遺伝子発現経路が含まれます。
生化学分析
Biochemical Properties
Dihydroactinidiolide plays a significant role in biochemical reactions, particularly in plants. It is a product of carotenoid oxidation and is involved in the regulation of gene expression and photoacclimation. In Arabidopsis, Dihydroactinidiolide has been shown to interact with various biomolecules, including nucleophilic structures in macromolecules, due to its carbonyl group. This interaction can lead to changes in gene expression and increased tolerance to photooxidative stress . Additionally, Dihydroactinidiolide has been identified as a component of pheromones in insects and mammals, indicating its broader biological significance .
Cellular Effects
Dihydroactinidiolide influences various cellular processes and functions. In plants, it has been observed to regulate gene expression and photoacclimation, particularly under high light stress conditions. This regulation involves changes in the expression of genes responsive to singlet oxygen, a reactive oxygen species generated during high light stress . Dihydroactinidiolide’s impact on cell signaling pathways and gene expression highlights its role in cellular metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of Dihydroactinidiolide involves its interaction with biomolecules at the molecular level. The compound’s carbonyl group allows it to react with nucleophilic structures, leading to changes in gene expression and cellular responses. In plants, Dihydroactinidiolide is produced during the oxidation of β-carotene and can induce the expression of genes involved in photoacclimation and stress responses . This mechanism underscores its role as a signaling molecule in plants, mediating responses to environmental stressors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dihydroactinidiolide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that Dihydroactinidiolide accumulates in plant leaves under high light stress, indicating its stability in such conditions . The compound’s degradation products and their effects on cellular function have also been investigated, revealing its potential long-term influence on gene expression and stress responses.
Dosage Effects in Animal Models
The effects of Dihydroactinidiolide vary with different dosages in animal models. Research has indicated that at certain thresholds, Dihydroactinidiolide can exhibit cytotoxic effects, particularly against cancer cell lines
Metabolic Pathways
Dihydroactinidiolide is involved in metabolic pathways related to carotenoid oxidation. It is produced as a secondary oxidation product of β-ionone through the intermediate 5,6-epoxy-β-ionone . This pathway highlights the compound’s role in the broader context of carotenoid metabolism and its potential impact on metabolic flux and metabolite levels in plants.
Transport and Distribution
The transport and distribution of Dihydroactinidiolide within cells and tissues involve interactions with transporters and binding proteins. In plants, Dihydroactinidiolide has been detected in leaves and fruits, suggesting its distribution across different tissues . The compound’s localization and accumulation are influenced by its interactions with cellular components, which can affect its overall activity and function.
Subcellular Localization
Dihydroactinidiolide’s subcellular localization is crucial for its activity and function. In plants, it has been observed to accumulate in chloroplasts under high light stress, indicating its role in photoacclimation and stress responses . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, further influencing its biochemical and physiological effects.
準備方法
ジヒドロアクチニジオライドは、いくつかの方法で合成できます。 一般的な合成経路の1つは、テトラヒドロアクチニジオライドをジフェニルジスルフィドを用いてジヒドロアクチニジオライドに変換し、その後MCPBA酸化と得られたスルホンの熱的脱離を行う方法です 。 工業生産方法では、多くの場合、同様の合成経路が採用されていますが、商業的な需要を満たすために大規模に行われます。
化学反応の分析
ジヒドロアクチニジオライドは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、MCPBAなどの一般的な酸化剤を用いて行うことができます。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を用いて行うことができます。
置換: 置換反応は、特定の条件下で起こり、さまざまな誘導体の生成につながります。
これらの反応から生成される主要な生成物は、使用される試薬や条件によって異なります。たとえば、酸化はより酸化された誘導体の生成につながる可能性があり、還元は化合物のより還元された形態をもたらす可能性があります。
類似化合物との比較
特性
IUPAC Name |
4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKHDCBNRDRUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1=CC(=O)O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864588 | |
| Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colourless liquid; musky or coumarin-like aroma | |
| Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
295.00 to 296.00 °C. @ 760.00 mm Hg | |
| Record name | Dihydroactinidiolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in nonpolar solvents, soluble (in ethanol) | |
| Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.051-1.058 | |
| Record name | (+\/-)-(2,6,6,-Trimethyl-2-hydroxycyclohexylidene)acetic acid gamma-lactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1155/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
15356-74-8, 17092-92-1 | |
| Record name | 5,6,7,7a-Tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15356-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroactinolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015356748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDROACTINIDIOLIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,7a-tetrahydro-4,4,7a-trimethylbenzofuran-2(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydroactinidiolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROACTINIDIOLIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH8469LVA9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydroactinidiolide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dihydroactinidiolide?
A1: Dihydroactinidiolide has a molecular formula of C11H16O2 and a molecular weight of 180.24 g/mol.
Q2: What are the common methods for synthesizing dihydroactinidiolide?
A2: Dihydroactinidiolide can be synthesized through various methods, including:
- Thermal degradation of β-carotene: This method utilizes heat to degrade β-carotene, producing DHA as a major product alongside other compounds like β-ionone. [, ]
- Oxidative degradation of β-carotene: This approach involves the oxidation of β-carotene, typically in the presence of enzymes or catalysts. [, , ]
- Chemical synthesis: Several synthetic routes have been developed, often starting from compounds like citral or β-ionone and employing reactions such as cyclization, cyanation, hydrolysis, and dehydration. [, , , , , , ]
Q3: How is dihydroactinidiolide characterized structurally?
A3: Structural characterization of dihydroactinidiolide can be achieved using various spectroscopic techniques, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly employed to separate and identify DHA based on its retention time and mass spectrum. [, , , , , , , ]
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups present in DHA based on their characteristic absorption frequencies. []
- Nuclear Magnetic Resonance Spectroscopy (NMR): NMR provides detailed information about the structure and connectivity of atoms in DHA. [, ]
Q4: What are the known biological activities of dihydroactinidiolide in plants?
A4: Dihydroactinidiolide has been reported to exhibit several biological activities in plants, including:
- Germination inhibition: DHA has been identified as a germination inhibitor in wheat husks, potentially contributing to seed dormancy. [, , ]
- Allelopathic potential: DHA, isolated from the cyanobacteria Phormidium angustissimum, showed inhibitory effects on seed germination and seedling growth of Chinese amaranth and barnyard grass. []
- Gene regulation and photoacclimation: DHA accumulates in Arabidopsis leaves under high light stress, suggesting a potential role in plant stress responses and photoprotection. []
Q5: What are the potential applications of dihydroactinidiolide?
A5: Dihydroactinidiolide holds potential applications in various fields, including:
- Flavor and fragrance industry: DHA possesses a sweet, fruity aroma reminiscent of apricots and is used as a flavoring agent in food and beverages, particularly in tea. [, , , , , , ]
- Agriculture: The germination inhibitory activity of DHA suggests potential applications in developing bio-herbicides or seed treatments. [, ]
- Pharmaceuticals: The cytotoxic effects of DHA against cancer cell lines warrant further investigation for potential anticancer properties. []
Q6: Is dihydroactinidiolide found in any natural sources?
A6: Yes, dihydroactinidiolide is found naturally in various plants, contributing to their characteristic aroma. Some sources include:
- Tea: DHA is a significant aroma compound in various types of tea, including black, green, yellow, and oolong tea. [, , , , , , , ]
- Fruits: DHA has been detected in fruits like apricots, contributing to their fruity scent. []
- Osmanthus fragrans: This flowering plant, known for its fragrant flowers, contains DHA as a volatile constituent. []
- Sea Buckthorn juice: DHA is produced by a strain of Staphylococcus pasteuri isolated from sea buckthorn juice. []
Q7: How does dihydroactinidiolide contribute to the aroma of tea?
A7: Dihydroactinidiolide contributes to the complex aroma profile of tea by imparting sweet, fruity, and apricot-like notes. The specific aroma contribution of DHA can vary depending on the tea type, processing methods, and the presence of other volatile compounds. [, , , , , ]
Q8: How do different processing methods affect dihydroactinidiolide content in tea?
A8: Tea processing methods significantly influence the content and composition of volatile compounds, including dihydroactinidiolide. For example:
- Re-rolling treatment: Re-rolling during black tea processing was found to increase the levels of DHA, contributing to the desired floral and fruity aroma. []
- Fermentation: The fermentation process in black tea production can promote the formation of DHA from its precursor, β-carotene. [, ]
- Roasting: Roasting, a common step in oolong tea production, can lead to the formation of DHA, contributing to the characteristic roasted aroma notes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


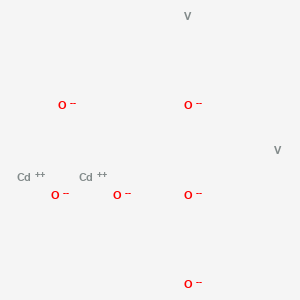
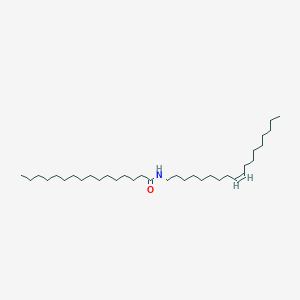
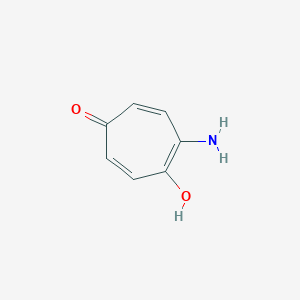
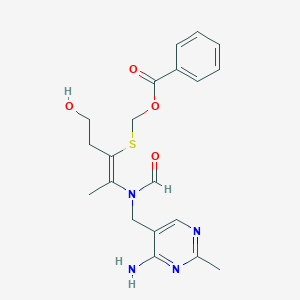
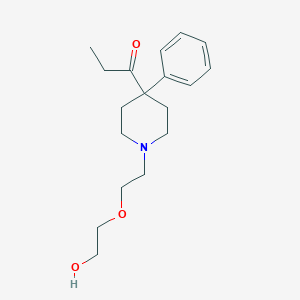



![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)




![2-chloro-5-methyl-5,6,7,9,10,14b-hexahydroisoquino[2,1-d][1,4]benzodiazepine](/img/structure/B99693.png)
